Cas no 129352-63-2 (4-(iodomethyl)-1-methyl-pyrrolidin-2-one)
4-(iodomethyl)-1-methyl-pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(iodomethyl)-1-methyl-pyrrolidin-2-one
- 2-Pyrrolidinone, 4-(iodomethyl)-1-methyl-
- CS-0309949
- 1-Methyl-4-(iodomethyl)-2-pyrrolidone
- 129352-63-2
- SY279179
- 4-(Iodomethyl)-1-methylpyrrolidin-2-one
- AS-78973
- SCHEMBL23952371
- MFCD32263280
- P20724
- DB-395867
- 4-(Iodomethyl)-1-methyl-2-pyrrolidinone
-
- Inchi: 1S/C6H10INO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3
- InChI Key: ITABTWOYZPNFHG-UHFFFAOYSA-N
- SMILES: N1(C)CC(CI)CC1=O
Computed Properties
- Exact Mass: 238.98071g/mol
- Monoisotopic Mass: 238.98071g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.755±0.06 g/cm3(Predicted)
- Boiling Point: 306.5±15.0 °C(Predicted)
- pka: -1.14±0.40(Predicted)
4-(iodomethyl)-1-methyl-pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB545966-1 g |
4-(Iodomethyl)-1-methylpyrrolidin-2-one, 95%; . |
129352-63-2 | 95% | 1g |
€714.50 | 2023-04-14 | |
| eNovation Chemicals LLC | D658707-1G |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one |
129352-63-2 | 97% | 1g |
$490 | 2024-07-21 | |
| eNovation Chemicals LLC | D658707-5G |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one |
129352-63-2 | 97% | 5g |
$1470 | 2024-07-21 | |
| eNovation Chemicals LLC | D658707-10G |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one |
129352-63-2 | 97% | 10g |
$2450 | 2024-07-21 | |
| eNovation Chemicals LLC | D658707-25G |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one |
129352-63-2 | 97% | 25g |
$4905 | 2024-07-21 | |
| Chemenu | CM414965-1g |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one |
129352-63-2 | 95%+ | 1g |
$474 | 2024-08-02 | |
| Chemenu | CM414965-5g |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one |
129352-63-2 | 95%+ | 5g |
$1422 | 2024-08-02 | |
| Chemenu | CM414965-10g |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one |
129352-63-2 | 95%+ | 10g |
$2370 | 2024-08-02 | |
| Chemenu | CM414965-25g |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one |
129352-63-2 | 95%+ | 25g |
$4740 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1768-1G |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one |
129352-63-2 | 97% | 1g |
¥ 2,607.00 | 2023-04-03 |
4-(iodomethyl)-1-methyl-pyrrolidin-2-one Suppliers
4-(iodomethyl)-1-methyl-pyrrolidin-2-one Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on 4-(iodomethyl)-1-methyl-pyrrolidin-2-one
4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (CAS No. 129352-63-2): An Overview of Its Structure, Synthesis, and Applications in Chemical and Pharmaceutical Research
4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (CAS No. 129352-63-2) is a versatile compound that has gained significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, also known as IMMP, is a derivative of pyrrolidin-2-one, a five-membered heterocyclic amide with a methyl group and an iodomethyl substituent. The presence of the iodomethyl group makes IMMP particularly interesting for various synthetic transformations and biological studies.
The molecular formula of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is C7H11INO2, and its molecular weight is approximately 238.07 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a boiling point of around 180°C at 760 mmHg. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, making it easy to handle in laboratory settings.
The synthesis of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with an alkylating agent, followed by the introduction of the iodomethyl group. One common method involves the use of methyl iodide as the alkylating agent, followed by treatment with an iodinating reagent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). This synthetic route has been well-documented in the literature and is widely used due to its efficiency and reproducibility.
In recent years, 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one has been extensively studied for its potential applications in drug discovery and development. The iodomethyl group in IMMP can serve as a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. For example, researchers have utilized IMMP as a building block in the synthesis of novel antiviral agents, anticancer drugs, and other bioactive compounds.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one in the development of potent inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their disruption can lead to various diseases. The study demonstrated that derivatives of IMMP could effectively inhibit specific PPIs involved in cancer cell proliferation, suggesting potential therapeutic applications.
Beyond its use in drug discovery, 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one has also found applications in materials science. The compound's unique electronic properties make it suitable for use in the synthesis of conductive polymers and other advanced materials. Researchers have explored the use of IMMP-based polymers in electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), where they exhibit excellent performance characteristics.
In addition to its synthetic utility, 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one has been investigated for its biological activities. Studies have shown that certain derivatives of IMMP exhibit potent antimicrobial properties against a range of bacterial strains, including multidrug-resistant pathogens. This makes them promising candidates for the development of new antibiotics to combat emerging drug-resistant infections.
The environmental impact of chemicals used in research and industry is an important consideration. While there is limited data on the environmental fate and toxicity of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one, it is generally considered to be stable under normal laboratory conditions. However, proper handling and disposal procedures should be followed to minimize any potential environmental risks.
In conclusion, 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (CAS No. 129352-63-2), or IMMP, is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features make it an attractive intermediate for synthetic transformations and a valuable tool for developing new drugs and materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.
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